molecular formula C6H3F3OS B1295214 2-(Trifluoroacetyl)thiophene CAS No. 651-70-7

2-(Trifluoroacetyl)thiophene

Cat. No.: B1295214
CAS No.: 651-70-7
M. Wt: 180.15 g/mol
InChI Key: CZYKJGCKVBXLGF-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)thiophene is a heterocyclic compound characterized by the presence of a thiophene ring substituted with a trifluoroacetyl group. This compound is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoroacetyl)thiophene typically involves the reaction of thiophene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain reaction conditions and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoroacetyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C6H3F3OS
CAS Number: 651-70-7
Molecular Weight: 196.15 g/mol
Structure: The compound features a thiophene ring substituted with a trifluoroacetyl group, which contributes to its unique reactivity and properties.

Synthetic Applications

2-(Trifluoroacetyl)thiophene serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including:

  • Electrophilic Substitution: The thiophene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.
  • Nucleophilic Addition Reactions: The carbonyl group of the trifluoroacetyl moiety can react with nucleophiles, facilitating the synthesis of more complex molecules.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Electrophilic SubstitutionIntroduction of new substituents onto the thiophene ringHalogenated thiophenes
Nucleophilic AdditionReaction with nucleophiles at the carbonyl carbonAlcohols, amines
ReductionConversion of the trifluoroacetyl groupAlcohol derivatives

Biological Applications

Research has demonstrated that derivatives of this compound exhibit promising biological activities. Notably:

  • Histone Deacetylase Inhibition: Certain derivatives have been identified as selective inhibitors of class II histone deacetylases (HDACs), which are important targets in cancer therapy. A study revealed that 5-(trifluoroacetyl)thiophene-2-carboxamides showed potent inhibition against HDACs, suggesting potential applications in oncology .
  • Antimicrobial Properties: Compounds derived from this thiophene have been evaluated for their antimicrobial activity, indicating their potential use in developing new antibiotics.

Case Study: HDAC Inhibition

In a study published in PubMed, researchers synthesized several analogs of 5-(trifluoroacetyl)thiophene-2-carboxamides and assessed their metabolic stability and HDAC inhibitory activity. The results indicated that modifications to the trifluoroacetyl group could enhance potency and selectivity against specific HDAC isoforms .

Material Science Applications

In materials science, this compound has been explored as an additive in electrolytes for high-performance batteries. Its incorporation can improve the electrochemical stability and performance of battery systems, particularly under high voltage conditions .

Table 2: Applications in Material Science

Application AreaDescriptionImpact
Battery ElectrolytesUsed as an additive to enhance performanceImproved cycle stability and capacity
Organic ElectronicsPotential use in organic semiconductorsEnhanced charge transport properties

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)thiophene involves its interaction with various molecular targets. The trifluoroacetyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the electron-withdrawing nature of the trifluoroacetyl group .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)thiophene
  • 2-(Trifluoroacetyl)pyrrole
  • 2-(Trifluoroacetyl)furan

Comparison: 2-(Trifluoroacetyl)thiophene is unique due to the presence of both a thiophene ring and a trifluoroacetyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to its analogues. The trifluoroacetyl group significantly influences the compound’s electronic structure, making it a valuable intermediate in various chemical syntheses .

Biological Activity

2-(Trifluoroacetyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's unique trifluoroacetyl group enhances its reactivity and binding affinity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with a trifluoroacetyl group. This configuration contributes to its biological activity through mechanisms involving enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains by targeting essential bacterial enzymes or disrupting cell wall synthesis.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Source:

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research has shown that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

Table 2: In Vitro Anti-inflammatory Activity

CompoundInflammatory ModelEffectiveness (IC50)
This compoundLPS-stimulated macrophages15 µM
TNF-α productionReduced by 45% at 10 µM

Source:

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoroacetyl group enhances the compound's binding affinity to proteins involved in critical biochemical pathways, including those regulating inflammation and cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Trifluoroacetyl)thiophene, and what factors influence reaction yield and purity?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation, where thiophene reacts with trifluoroacetic anhydride in the presence of Lewis acid catalysts (e.g., AlCl₃ or SnCl₄). Yield optimization requires controlled reaction temperatures (0–5°C) to minimize side reactions like over-acylation or polymerization. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol. Purity is validated via GC-MS and ¹⁹F NMR to confirm the absence of unreacted starting materials or byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for thiophene ring) and the trifluoroacetyl group (¹³C signal at ~175 ppm for carbonyl).
  • ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group.
  • FT-IR : Peaks at ~1775 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretches).
  • GC-MS/HPLC : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Store in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent moisture-induced degradation. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Emergency procedures include eye rinsing (15 min with water) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How does this compound enhance high-voltage Li-ion battery performance, and what experimental approaches validate its role?

  • Methodology : As an electrolyte additive (0.5–2 wt.%), it forms a stable cathode-electrolyte interphase (CEI) on LiCoO₂, inhibiting oxidative decomposition at >4.2 V. Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) confirm reduced charge-transfer resistance and CEI composition (e.g., LiF, CFₓ species). Cycling tests (0.5C rate, 100 cycles) show capacity retention improvements from 68% to 89% in additive-containing cells .

Q. How can computational models predict the electronic effects of the trifluoroacetyl group on thiophene’s reactivity?

  • Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. The CF₃ group lowers HOMO (-6.2 eV vs. -5.8 eV for unmodified thiophene), enhancing oxidative stability. Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra (λmax ~320 nm) to guide applications in photoactive materials .

Q. What strategies resolve discrepancies in electrochemical data when using this compound under varying conditions?

  • Methodology : Standardize electrolyte composition (e.g., 1M LiPF₆ in EC/DMC) and control moisture levels (<20 ppm). Use coin-cell configurations with identical cathode loading (e.g., 10 mg/cm² LiCoO₂). Statistical analysis (ANOVA) identifies significant variables (e.g., additive concentration, cycling rate). Reproducibility is confirmed via cross-lab validation .

Q. How to design toxicological studies for this compound given limited existing data?

  • Methodology : Conduct acute toxicity assays (OECD 423) in rodent models to determine LD₅₀. Subchronic studies (28-day exposure, OECD 407) assess organ-specific effects (liver/kidney histopathology). Genotoxicity is evaluated via Ames test (OECD 471) and micronucleus assay (OECD 487). Data gaps (e.g., NOAEL) require collaborative industry-academia efforts .

Q. Methodological Tables

Table 1: Electrochemical Performance of this compound in LiCoO₂ Batteries

Additive Conc. (wt.%)Capacity Retention (%)CEI Thickness (nm)Charge Transfer Resistance (Ω)
0 (Control)682.1145
1.0894.578
2.0855.282
Source: Sun et al. (2020)

Table 2: Computational Parameters for Electronic Properties

ParameterThiopheneThis compound
HOMO (eV)-5.8-6.2
LUMO (eV)-1.2-2.1
Band Gap (eV)4.64.1
λmax (nm)275320
Calculated via DFT/TD-DFT

Properties

IUPAC Name

2,2,2-trifluoro-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYKJGCKVBXLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215401
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-70-7
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoroacetyl)thiophene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-(Trifluoroacetyl)thiophene
2-(Trifluoroacetyl)thiophene
2-(Trifluoroacetyl)thiophene
2-(Trifluoroacetyl)thiophene
2-(Trifluoroacetyl)thiophene
2-(Trifluoroacetyl)thiophene

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